
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzene ring attached to an aldehyde group and a hydroxy-2,2-dimethylpropyl substituent. It is a derivative of benzaldehyde and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with a suitable reagent to introduce the hydroxy-2,2-dimethylpropyl group. This can be done using a Grignard reagent, such as 2,2-dimethylpropylmagnesium bromide, followed by hydrolysis to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or platinum can be employed to facilitate the addition of the hydroxy-2,2-dimethylpropyl group to the benzaldehyde molecule. The reaction conditions, including temperature and pressure, are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The hydroxy-2,2-dimethylpropyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, which lacks the hydroxy-2,2-dimethylpropyl group.
4-Hydroxybenzaldehyde: A derivative with a hydroxy group attached to the benzene ring.
2-Hydroxybenzaldehyde: Another derivative with a hydroxy group in a different position on the benzene ring.
Uniqueness
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- is unique due to the presence of the hydroxy-2,2-dimethylpropyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
59793-79-2 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(1-hydroxy-2,2-dimethylpropyl)benzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-8,11,14H,1-3H3 |
InChI Key |
YPIWRNMQYFLKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


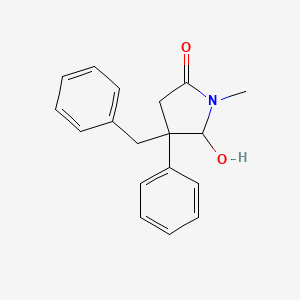

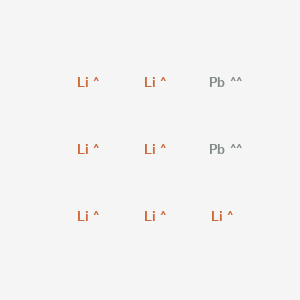
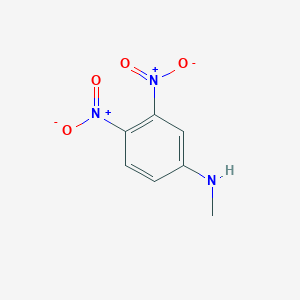
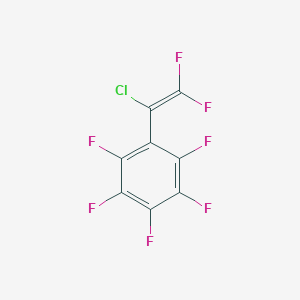



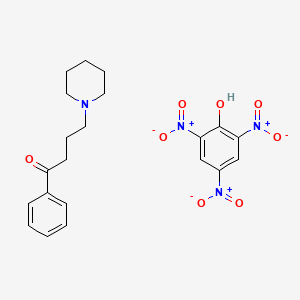
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)

![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

